1-Isopropyl-4-methyl-1,4-diazepan-6-amine
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Overview
Description
1-Isopropyl-4-methyl-1,4-diazepan-6-amine is a seven-membered nitrogen heterocycle with significant interest in the fields of chemistry and pharmaceuticals. This compound is part of the 1,4-diazepane family, known for their diverse biological properties and pharmaceutical importance.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-4-methyl-1,4-diazepan-6-amine can be synthesized through various methods. One notable method involves the enzymatic intramolecular asymmetric reductive amination of the corresponding aminoketones using imine reductase . This method offers high enantiomeric excess and avoids the use of heavy metal catalysts and halogenated solvents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts in industrial settings has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-4-methyl-1,4-diazepan-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Scientific Research Applications
1-Isopropyl-4-methyl-1,4-diazepan-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and other diseases.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-methyl-1,4-diazepan-6-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways to exert its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1,4-Diazepane: A parent compound with similar structural features.
1-Methyl-4-isopropyl-1,4-diazepane: A closely related compound with slight structural variations.
1-Benzyl-4-methyl-1,4-diazepane: Another derivative with different substituents.
Uniqueness: 1-Isopropyl-4-methyl-1,4-diazepan-6-amine stands out due to its specific substituents, which confer unique chemical and biological properties. Its high enantiomeric purity and potential therapeutic applications make it a compound of significant interest in various research fields .
Properties
Molecular Formula |
C9H21N3 |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-methyl-4-propan-2-yl-1,4-diazepan-6-amine |
InChI |
InChI=1S/C9H21N3/c1-8(2)12-5-4-11(3)6-9(10)7-12/h8-9H,4-7,10H2,1-3H3 |
InChI Key |
DSTMGPHUTIMLLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC(C1)N)C |
Origin of Product |
United States |
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